![molecular formula C9H8ClNO3 B3079713 3-(4-Nitrophenyl)propionyl chloride CAS No. 107324-93-6](/img/structure/B3079713.png)
3-(4-Nitrophenyl)propionyl chloride
Overview
Description
3-(4-Nitrophenyl)propionyl chloride is an organic compound with the molecular formula C9H8ClNO3 . It is the acyl chloride derivative of 3-(4-Nitrophenyl)propanoic acid .
Molecular Structure Analysis
The molecular weight of 3-(4-Nitrophenyl)propionyl chloride is 213.62 g/mol . The exact molecular structure is not provided in the available resources.Chemical Reactions Analysis
While specific chemical reactions involving 3-(4-Nitrophenyl)propionyl chloride are not detailed in the available resources, it’s known that acyl chlorides, such as propionyl chloride, undergo characteristic reactions of acyl chlorides . For example, propionyl chloride can be used as an acylating agent to convert anisole to 4-methoxypropiophenone .Scientific Research Applications
Corrosion Inhibition
3-(4-Nitrophenyl)propionyl chloride derivatives, such as Yttrium 3-(4-nitrophenyl)-2-propenoate, have been investigated for their effectiveness in preventing corrosion. In a study, this compound showed high performance as a corrosion inhibitor for copper alloy in chloride solutions, forming protective inhibiting deposits that slow down corrosion processes (Nam et al., 2016).
Surface Chemistry and Sensor Development
4-Nitrophenyl sulfenyl chloride, a related compound, has been used as a precursor for forming densely packed aromatic self-assembled monolayers (SAMs) on gold surfaces. These SAMs are significant in developing sensors and electronic devices (Houmam et al., 2011).
Polymer and DNA Interaction Studies
A novel cationic polymer incorporating a photolabile o-nitrobenzyl carboxymethyl pendant moiety has been synthesized. This polymer can switch forms upon light irradiation and has applications in condensing and releasing DNA, demonstrating potential in gene delivery and other biotechnological applications (Sobolčiak et al., 2013).
Cytochemical Applications
A p-nitrophenyl substituted ditetrazole, similar in structure to 3-(4-Nitrophenyl)propionyl chloride, has been developed for cytochemical purposes. It allows for the visualization of enzymatic activity in tissue sections, contributing to advances in histological and pathological research (Nachlas et al., 1957).
Safety and Hazards
Mechanism of Action
Mode of Action
3-(4-Nitrophenyl)propionyl chloride, like other acyl chlorides, is highly reactive due to the presence of the acyl chloride functional group. It can undergo nucleophilic acyl substitution reactions . In these reactions, a nucleophile attacks the carbonyl carbon, leading to the replacement of the chloride ion. This can result in the formation of a variety of products, depending on the nucleophile involved .
Biochemical Pathways
It’s known that acyl chlorides can participate in various organic reactions, including nucleophilic acyl substitution . This can lead to changes in various biochemical pathways, depending on the specific targets of the compound.
Pharmacokinetics
Its molecular weight is 213619 , which suggests that it could potentially be absorbed and distributed in the body. The compound’s reactivity suggests that it may be rapidly metabolized or react with biological molecules, affecting its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-Nitrophenyl)propionyl chloride. For instance, the compound’s reactivity suggests that it could be sensitive to pH and temperature. Additionally, the presence of nucleophiles in the environment could influence its reactivity and the products formed .
properties
IUPAC Name |
3-(4-nitrophenyl)propanoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-9(12)6-3-7-1-4-8(5-2-7)11(13)14/h1-2,4-5H,3,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNOMYSPHZFVPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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